molecular formula C5H3F3N2O B15134827 3-(trifluoromethyl)-3H-pyridazin-6-one

3-(trifluoromethyl)-3H-pyridazin-6-one

Cat. No.: B15134827
M. Wt: 164.09 g/mol
InChI Key: IHWJKZVXSJLQFU-UHFFFAOYSA-N
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Description

3-(trifluoromethyl)-3H-pyridazin-6-one is a heterocyclic compound characterized by the presence of a trifluoromethyl group attached to a pyridazinone ring. The trifluoromethyl group is known for its significant impact on the chemical and biological properties of compounds, making it a valuable functional group in pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires specific reagents and conditions to achieve the desired product.

Industrial Production Methods

Industrial production methods for 3-(trifluoromethyl)-3H-pyridazin-6-one may involve large-scale synthesis using optimized reaction conditions. These methods aim to maximize yield and purity while minimizing costs and environmental impact. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-(trifluoromethyl)-3H-pyridazin-6-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, radical initiators, and specific oxidizing or reducing agents. The conditions for these reactions vary depending on the desired transformation and the stability of the compound under those conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(trifluoromethyl)-3H-pyridazin-6-one include other trifluoromethyl-substituted heterocycles, such as:

Uniqueness

What sets this compound apart from these similar compounds is its specific ring structure and the position of the trifluoromethyl group. This unique arrangement can result in distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C5H3F3N2O

Molecular Weight

164.09 g/mol

IUPAC Name

3-(trifluoromethyl)-3H-pyridazin-6-one

InChI

InChI=1S/C5H3F3N2O/c6-5(7,8)3-1-2-4(11)10-9-3/h1-3H

InChI Key

IHWJKZVXSJLQFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N=NC1C(F)(F)F

Origin of Product

United States

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